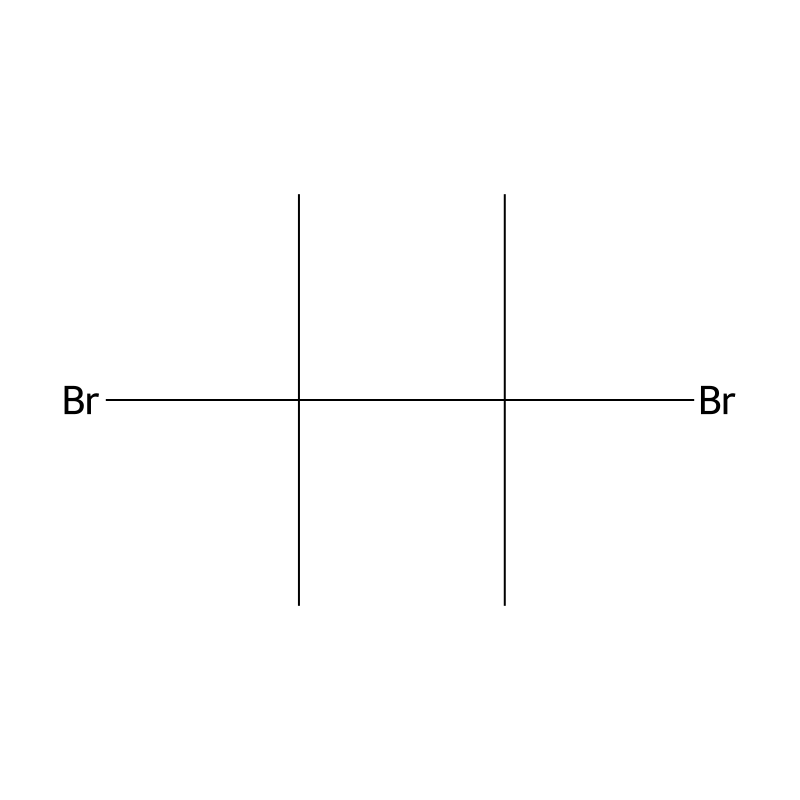2,3-Dibromo-2,3-dimethylbutane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic synthesis
Due to the presence of two bromine atoms bonded to the same carbon (gem-dibromide), 2,3-Dibromo-2,3-dimethylbutane can act as a source of bromine for organic reactions. The two bromine atoms are relatively unreactive compared to other alkyl bromides due to the steric hindrance caused by the surrounding methyl groups PubChem: 2,3-Dibromo-2,3-dimethylbutane. This property allows for selective bromination at specific sites in a molecule. Research has explored its use in the bromination of aromatic rings [].
Organic precursor
2,3-Dibromo-2,3-dimethylbutane can be a precursor for the synthesis of other valuable organic compounds. For instance, researchers have investigated its use in the preparation of functionalized cyclobutanes [].
2,3-Dibromo-2,3-dimethylbutane is an organic compound with the molecular formula C₆H₁₂Br₂ and a molecular weight of approximately 243.97 g/mol. It is classified as a dibrominated derivative of 2,3-dimethylbutane, featuring two bromine atoms attached to the second and third carbon atoms of the butane chain. The compound is also known by other names such as sym-Dibromotetramethylethane and Pinacol Dibromide .
The chemical structure of 2,3-dibromo-2,3-dimethylbutane can be represented as:
textBr |C-C(C)(C)Br | C
This compound appears as a colorless to yellow crystalline solid and is sensitive to light and air, necessitating careful handling and storage under inert conditions .
The general reaction mechanism can be outlined as follows:
- Initiation: Formation of bromine radicals from bromine molecules.
- Propagation: Reaction of the radicals with 2,3-dimethylbutane to form monobrominated and subsequently dibrominated products.
- Termination: Combination of radicals leading to stable products.
2,3-Dibromo-2,3-dimethylbutane can be synthesized through several methods:
- Bromination of 2,3-Dimethylbutane: The most common method involves the direct bromination of 2,3-dimethylbutane using bromine in an inert solvent under UV light.
- Electrophilic Addition: Another method includes the electrophilic addition of bromine across a double bond formed by dehydration or dehydrohalogenation of related compounds.
The primary applications of 2,3-dibromo-2,3-dimethylbutane include:
- Intermediate in Organic Synthesis: It serves as a precursor for various organic compounds in synthetic chemistry.
- Research: Utilized in studies involving halogenated compounds for their unique reactivity profiles.
- Potential Use in Pharmaceuticals: Investigated for its potential use in drug formulations due to its structural characteristics .
Several compounds share structural similarities with 2,3-dibromo-2,3-dimethylbutane. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Bromo-2-methylpropane | C₄H₉Br | Monobrominated version; less reactive |
| 1,1-Dibromoethane | C₂H₄Br₂ | Simple dibrominated alkane |
| 1-Bromo-1-methylcyclopropane | C₄H₇Br | Cyclic structure; different reactivity |
| 1-Bromo-4-methylcyclohexane | C₇H₁₃Br | Different ring structure; unique properties |
Uniqueness of 2,3-Dibromo-2,3-dimethylbutane
The uniqueness of 2,3-dibromo-2,3-dimethylbutane lies in its symmetrical structure and the presence of two bulky methyl groups adjacent to the brominated carbons. This configuration influences its physical properties and reactivity compared to other similar compounds that may have different branching or substitution patterns .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]
Pictograms

Irritant








